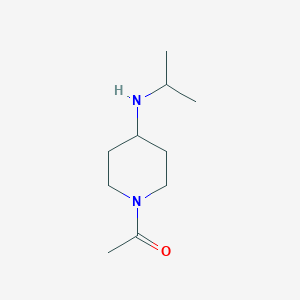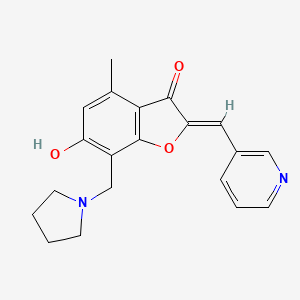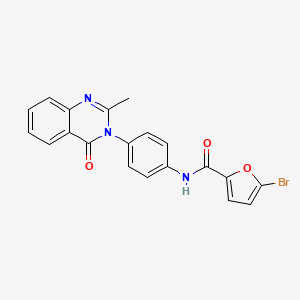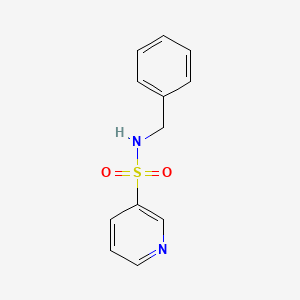
2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione
Vue d'ensemble
Description
The compound “2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione” is a complex organic molecule. It has a molecular weight of 458.5409 . The IUPAC Standard InChI is InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2 .
Synthesis Analysis
The synthesis of this compound is complex and may require multiple steps . A common synthesis method involves a basic oxidation reaction of isoindoline-1,3-dione, followed by a reaction with ethylene glycol. This is then followed by a condensation and Grignard reaction to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The molecule consists of a long chain of ethoxy groups attached to an isoindoline-1,3-dione group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.5409 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Crystallography and Molecular Structure
Abdellaoui et al. (2019) analyzed a compound structurally similar to 2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione, focusing on crystal structure and intermolecular interactions. This research enhances understanding of molecular arrangements and bonding in compounds like these, which can have implications in materials science and molecular engineering (Abdellaoui et al., 2019).
The study by Duru et al. (2018) on 2-(4-ethoxyphenyl)isoindoline-1,3-dione, which shares a similar chemical structure, provided insights into the molecular structure and intermolecular hydrogen bonds. This kind of research is crucial in understanding how such compounds can be utilized in designing new materials and drugs (Duru et al., 2018).
Biological Activity and Potential Therapeutic Uses
- Andrade-Jorge et al. (2018) discussed the biological activity of a phthalimide derivative, highlighting its potential as an inhibitor of AChE, an enzyme involved in Alzheimer’s disease. This suggests that derivatives of isoindoline-1,3-dione might have therapeutic applications in neurodegenerative diseases (Andrade-Jorge et al., 2018).
Material Science and Corrosion Resistance
- Aly et al. (2020) explored phthalimide-functionalized compounds for their application in corrosion resistance. This research indicates the potential use of such compounds in protective coatings and materials engineering (Aly et al., 2020).
Chemical Synthesis and Characterization
- Studies like the one by Tan et al. (2016) focus on synthesizing and characterizing derivatives of isoindoline-1,3-dione, which is crucial for developing new chemical entities with potential applications in various fields (Tan et al., 2016).
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c18-6-8-22-10-12-23-11-9-21-7-5-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-4,18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYVVRJTOXWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3300573.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3300579.png)
![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3300587.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-ethyl-7-hydroxychromen-2-one](/img/structure/B3300609.png)
![Benzo[b]thiophene-3-sulfonic acid](/img/structure/B3300614.png)

![(2-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3300623.png)


![1-(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B3300640.png)
![7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B3300659.png)
